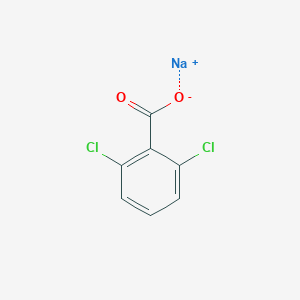
Sodium 2,6-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,6-dichlorobenzoate is a chemical compound with the molecular formula C7H3Cl2NaO2 and a molecular weight of 212.99 g/mol . It is a white to off-white powder or crystalline solid that is soluble in water but insoluble in ethanol . This compound is primarily used in organic synthesis and has applications in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,6-dichlorobenzoate is typically synthesized by neutralizing 2,6-dichlorobenzoic acid with a sodium base, such as sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of 2,6-dichlorobenzoic acid with sodium hydroxide. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include carboxylate derivatives.
Aplicaciones Científicas De Investigación
Sodium 2,6-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2,6-dichlorobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of chlorine atoms enhances its reactivity and binding affinity .
Comparación Con Compuestos Similares
2,6-dichlorobenzoic acid: This compound is structurally similar but lacks the sodium ion.
3,5-dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.
2,4-dichlorobenzoic acid: Similar in structure but with chlorine atoms at different positions.
Uniqueness: Sodium 2,6-dichlorobenzoate is unique due to its specific substitution pattern and the presence of a sodium ion, which enhances its solubility in water and its reactivity in various chemical reactions .
Propiedades
Número CAS |
10007-84-8 |
|---|---|
Fórmula molecular |
C7H4Cl2NaO2 |
Peso molecular |
214.00 g/mol |
Nombre IUPAC |
sodium;2,6-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11); |
Clave InChI |
HVEUGAWTRITTLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl.[Na] |
Key on ui other cas no. |
10007-84-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















